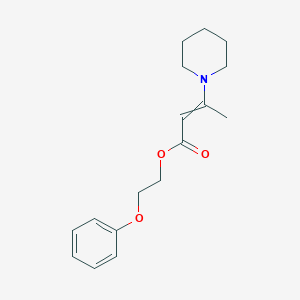
2,3,4,5-Tetrabutylcyclopent-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,5-Tetrabutylcyclopent-2-en-1-one is an organic compound with the molecular formula C21H38O. It belongs to the class of cyclopentenones, which are characterized by a five-membered ring containing a ketone group. This compound is notable for its bulky butyl substituents, which can influence its chemical reactivity and physical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetrabutylcyclopent-2-en-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of butyl-substituted cyclopentadiene with a suitable oxidizing agent to form the desired cyclopentenone structure. The reaction conditions often include the use of solvents like ethanol and catalysts such as thionyl chloride (SOCl2) to facilitate the cyclization process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2,3,4,5-Tetrabutylcyclopent-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or organometallic compounds.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2,3,4,5-Tetrabutylcyclopent-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: The compound can be employed in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory or anticancer activities, is ongoing.
Industry: It is utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,3,4,5-Tetrabutylcyclopent-2-en-1-one exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor of certain enzymes, binding to their active sites and preventing substrate access. This inhibition can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
2,3,4,5-Tetraphenylcyclopent-2-en-1-one: This compound has phenyl groups instead of butyl groups, which can significantly alter its chemical properties and reactivity.
2,3,4,5-Tetraethylcyclopent-2-en-1-one: The presence of ethyl groups makes this compound less bulky compared to the tetrabutyl derivative.
Uniqueness: 2,3,4,5-Tetrabutylcyclopent-2-en-1-one is unique due to its large butyl substituents, which can influence its steric and electronic properties. These characteristics can affect its reactivity and interactions with other molecules, making it a valuable compound for various applications .
Properties
CAS No. |
60973-26-4 |
|---|---|
Molecular Formula |
C21H38O |
Molecular Weight |
306.5 g/mol |
IUPAC Name |
2,3,4,5-tetrabutylcyclopent-2-en-1-one |
InChI |
InChI=1S/C21H38O/c1-5-9-13-17-18(14-10-6-2)20(16-12-8-4)21(22)19(17)15-11-7-3/h17,19H,5-16H2,1-4H3 |
InChI Key |
HWQCKYCZHWBYJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1C(C(=O)C(=C1CCCC)CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-(2,5-Dimethoxy-4-methylphenyl)-1-methylpiperidin-3-yl]methanol](/img/structure/B14598867.png)
![Tributyl[2-(3,3-dimethyloxiran-2-YL)-2-methylpropoxy]stannane](/img/structure/B14598872.png)




![Pyridine, 2,5-dimethyl-4-[(2,4,5-trimethylphenyl)methyl]-](/img/structure/B14598912.png)



![O-[2-Hydroxy-3-(4-methylphenoxy)propyl]-L-tyrosine](/img/structure/B14598931.png)
![6-bromo-2-[(2,4-dinitrophenyl)methyl]-1H-benzimidazole](/img/structure/B14598945.png)

